![molecular formula C25H24N2O2S B5103257 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide](/img/structure/B5103257.png)
2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of compounds called benzamides, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide is not fully understood, but studies have shown that it targets specific signaling pathways that are involved in cell growth, proliferation, and survival. 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a role in cancer cell growth and survival. 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has also been shown to activate the AMPK signaling pathway, which is involved in regulating cellular energy metabolism and is a potential target for the treatment of metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects
2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide can induce apoptosis in cancer cells by activating caspase enzymes, which are involved in programmed cell death. 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has also been shown to inhibit the expression of genes involved in cell growth and proliferation, such as cyclin D1 and c-Myc.
In addition to its anti-cancer effects, 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has also been shown to have neuroprotective effects. Studies have shown that 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide can protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway, which is involved in regulating cellular antioxidant defenses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide in lab experiments is its potency and specificity. 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been shown to have potent anti-cancer and neuroprotective properties, and its mechanism of action is well understood. However, one of the limitations of using 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide. One potential direction is the development of more potent and selective 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide analogs that can be used in the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of the potential use of 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the safety and toxicity of 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide involves the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form 2-chloro-4-methoxybenzoic acid. The resulting compound is then reacted with 2-mercaptobenzoic acid to form 2-(2-mercaptophenyl)benzoic acid. The final step involves the reaction of 2-(2-mercaptophenyl)benzoic acid with 2-cyanophenyl isothiocyanate and 5-isopropyl-4-methoxy-2-methylbenzylamine to form 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide is in the treatment of cancer. Studies have shown that 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide can inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. 2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide has also been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-16(2)20-14-21(17(3)13-22(20)29-4)27-25(28)19-10-6-8-12-24(19)30-23-11-7-5-9-18(23)15-26/h5-14,16H,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEZMMPTHGXIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

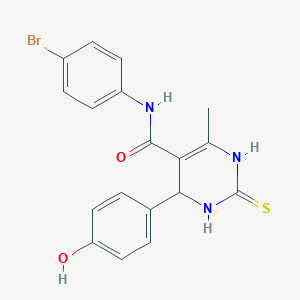

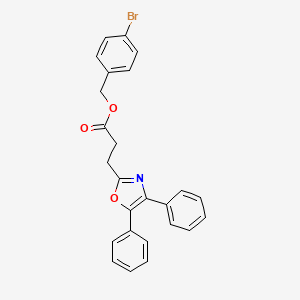

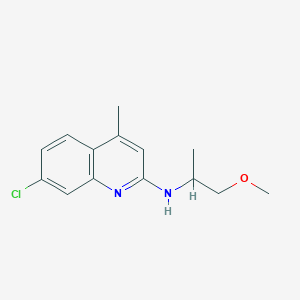
![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5103216.png)
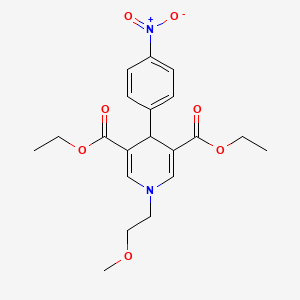
![4-{2-(acetylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5103226.png)
amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5103231.png)
![3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5103235.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5103249.png)

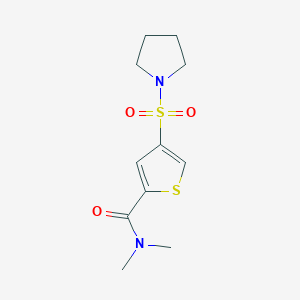
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5103273.png)